![molecular formula C14H21NO3 B15358902 t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
- tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-5-7-12(17-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,15,16) |
Clé InChI |
WEPYXLCLPJGRDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

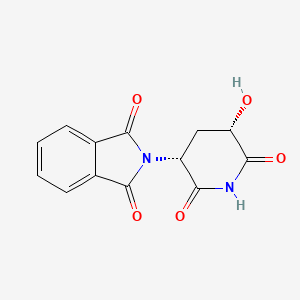
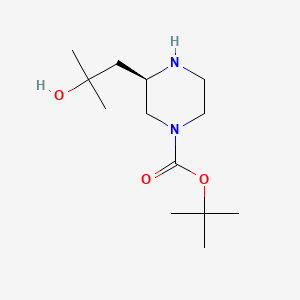

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
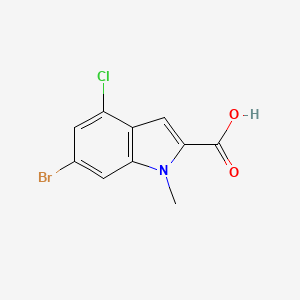
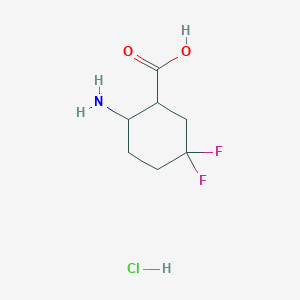
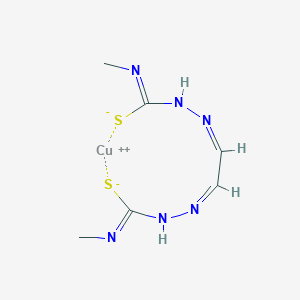
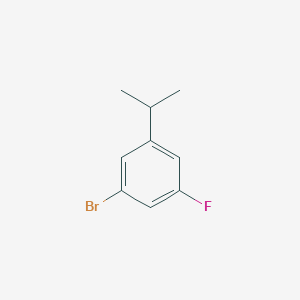
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
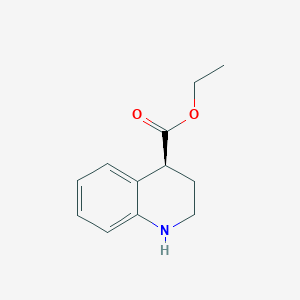
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
